1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one
CAS No.: 1194473-21-6
Cat. No.: VC11633104
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1194473-21-6 |
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Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.20 g/mol |
IUPAC Name | 1-benzyl-3-hydroxyimidazol-2-one |
Standard InChI | InChI=1S/C10H10N2O2/c13-10-11(6-7-12(10)14)8-9-4-2-1-3-5-9/h1-7,14H,8H2 |
Standard InChI Key | KEOZDNMCRGLMHT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CN2C=CN(C2=O)O |
Introduction
Structural and Chemical Identification
The compound’s IUPAC name, 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one, reflects its bicyclic structure, which combines a five-membered imidazolone ring with a benzyl substituent. The 2,3-dihydro designation indicates partial saturation at the C2 and C3 positions, distinguishing it from fully aromatic imidazole derivatives. Key structural features include:
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Benzyl group (C6H5CH2-): Attached to the N1 nitrogen, this aromatic substituent influences electronic and steric properties.
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Hydroxyl group (-OH): Positioned at C3, this functional group introduces hydrogen-bonding capabilities.
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Ketone moiety (=O): Located at C2, contributing to the molecule’s polarity and reactivity .
Table 1: Theoretical Physicochemical Properties
Property | Value |
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Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.20 g/mol |
LogP (Partition Coefficient) | ~1.8 (estimated) |
Topological Polar Surface Area | 58.7 Ų |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 3 (ketone, hydroxyl, N) |
These values are derived from computational models due to the absence of experimental data for the exact compound .
Synthetic Pathways and Methodologies
While no direct synthesis of 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one has been reported, analogous compounds suggest feasible routes:
Microwave-Assisted Alkylation
Microwave (MW) irradiation has been employed to synthesize substituted imidazolium salts. For example, 1,3-dibenzyl-4,5-dimethylimidazolium chloride was prepared by reacting imidazole derivatives with benzyl halides under MW conditions . Adapting this method, the target compound could theoretically form via:
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N-Alkylation: Reaction of 3-hydroxy-2,3-dihydro-1H-imidazol-2-one with benzyl bromide in acetonitrile under MW irradiation.
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Purification: Recrystallization from dichloromethane/hexane mixtures .
Cyclocondensation Reactions
Cyclocondensation of urea derivatives with α-amino alcohols offers another route. For instance, 1-propyl-1,3-dihydro-2H-benzimidazol-2-one was synthesized from propylamine and carbonyl precursors . Applying this strategy:
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Benzylamine and glycolic acid could undergo cyclization in the presence of a dehydrating agent (e.g., POCl3).
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Oxidation: Subsequent oxidation at C2 would introduce the ketone group .
Physicochemical and Spectroscopic Characterization
Spectral Data (Hypothetical)
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1H NMR (600 MHz, CDCl3):
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IR (KBr):
Stability and Reactivity
The compound is expected to exhibit:
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